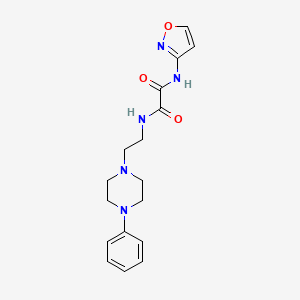

N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide” are not explicitly provided in the sources I found .Scientific Research Applications

Antiviral Activity

N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide: has been explored for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents.

Anti-inflammatory Applications

The structural similarity of N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide to other bioactive aromatic compounds suggests potential anti-inflammatory applications. Indole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Anticancer Research

This compound’s framework is structurally related to indole-based molecules that have been found to possess anticancer activities. Research into indole derivatives has revealed their potential in targeting various cancer pathways, making them candidates for anticancer drug development .

Neuroprotective Effects

Given the compound’s chemical structure, it may exhibit neuroprotective effects. Indole derivatives have been associated with protective roles in neurodegenerative diseases, potentially through the modulation of neurotransmitter systems .

Analgesic Properties

The analgesic properties of indole derivatives suggest that N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide could be used in pain management. Its ability to interact with receptors involved in pain perception could lead to the development of new analgesics .

Agricultural Chemicals

Indole derivatives like N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide may find applications in agriculture as plant growth regulators. Indole-3-acetic acid, for example, is a plant hormone that promotes growth, suggesting potential agricultural uses for similar compounds .

Mechanism of Action

Safety and Hazards

Future Directions

properties

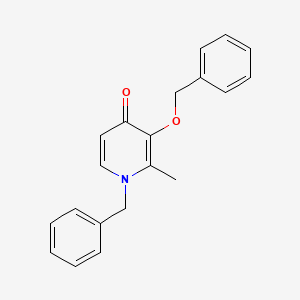

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCLDIISXIVGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)

![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)

![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)

![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)

![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)